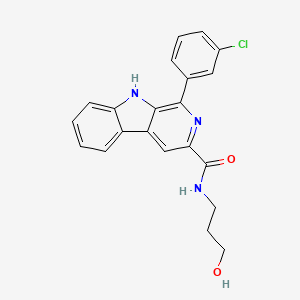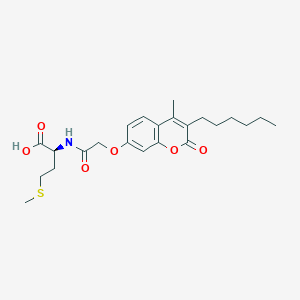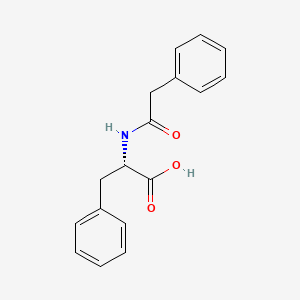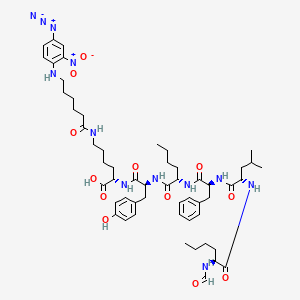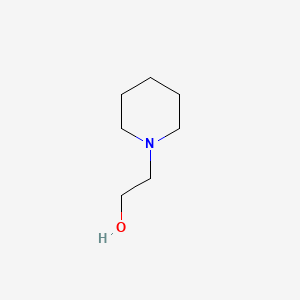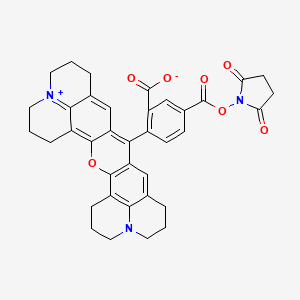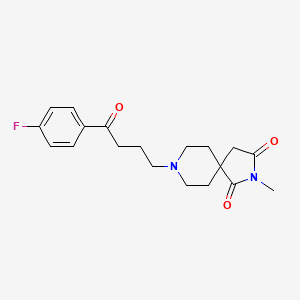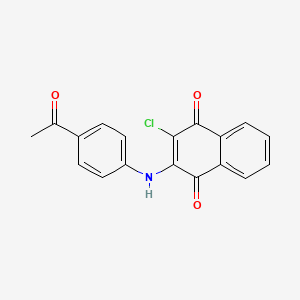
NQ301
Overview
Description
NQ301, also known as 2-[(4-acetylphenyl)amino]-3-chloronaphthalene-1,4-dione, is a synthetic compound with significant biological activities. It is primarily recognized for its antithrombotic and antiplatelet properties. This compound inhibits platelet aggregation and thromboxane A2 synthase activity, making it a valuable agent in cardiovascular research .
Preparation Methods
Synthetic Routes and Reaction Conditions: NQ301 is synthesized through a multi-step process involving the reaction of 2-chloro-1,4-naphthoquinone with 4-acetylaniline. The reaction typically occurs in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) and under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The compound is often purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: NQ301 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinone derivatives.
Reduction: Reduction of this compound can lead to the formation of hydroquinone derivatives.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Formation of various quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted naphthoquinone derivatives.
Scientific Research Applications
NQ301 has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying redox reactions.
Biology: Investigated for its role in inhibiting platelet aggregation and thromboxane A2 synthase activity.
Medicine: Explored for its potential therapeutic applications in preventing thrombosis and other cardiovascular diseases.
Industry: Utilized in the development of antithrombotic agents and as a reference compound in pharmacological studies
Mechanism of Action
NQ301 exerts its effects by inhibiting thromboxane A2 synthase and thromboxane A2 receptor activity. It suppresses platelet aggregation by inhibiting the intracellular pathway rather than directly inhibiting fibrinogen-GPIIb/IIIa complex binding. This compound significantly inhibits the increase of cytosolic calcium ion concentration and adenosine triphosphate secretion, and also significantly increases cyclic adenosine monophosphate levels in activated platelets .
Comparison with Similar Compounds
- 2-Chloro-3-(4-acetylphenyl)-amino-1,4-naphthoquinone
- 2-[(4-Acetylphenyl)amino]-3-chloro-1,4-naphthalenedione
- Compound 211
Comparison: NQ301 is unique due to its selective inhibition of thromboxane A2 synthase and receptor activity. Unlike other similar compounds, this compound exhibits a potent antithrombotic effect by modulating arachidonic acid liberation and inhibiting thromboxane B2 formation. This makes it a valuable compound in cardiovascular research and therapeutic applications .
Properties
IUPAC Name |
2-(4-acetylanilino)-3-chloronaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO3/c1-10(21)11-6-8-12(9-7-11)20-16-15(19)17(22)13-4-2-3-5-14(13)18(16)23/h2-9,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQZKIQSQHZVQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


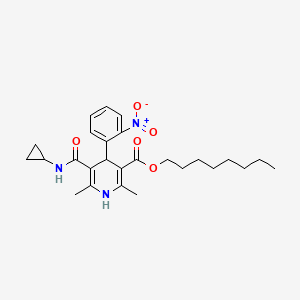

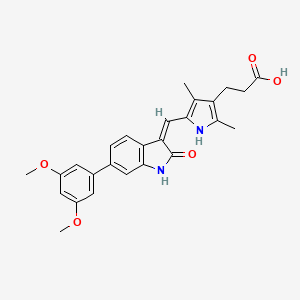

![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B1679999.png)
